

M-31850: A Potent and Selective Inhibitor of β -Hexosaminidase

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Compound of Interest

Compound Name: M-31850

Cat. No.: B1675844

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Introduction

M-31850 is a potent, selective, and competitive inhibitor of β -hexosaminidase (Hex), a lysosomal enzyme crucial for the degradation of specific glycoconjugates.[1][2] This technical guide provides an in-depth overview of **M-31850**'s selectivity for β -hexosaminidase, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. **M-31850**'s ability to act as a pharmacological chaperone for mutant forms of β -hexosaminidase makes it a compound of significant interest in the research and development of therapies for lysosomal storage disorders such as Tay-Sachs and Sandhoff disease.[3][4]

Quantitative Data: Inhibitory Potency of M-31850

The inhibitory activity of **M-31850** against various β -hexosaminidase isoforms and other glycosidases has been quantified to establish its potency and selectivity. The following table summarizes the key IC₅₀ values.

Enzyme Target	Organism/Source	IC50 (μM)	Ki (μM)	Notes
β-Hexosaminidase A (HexA)	Human	6.0[1]	0.8	Acts as a classic competitive inhibitor.
β-Hexosaminidase B (HexB)	Human	3.1		
β-N-acetyl-D-hexosaminidase OfHex2	Ostrinia furnacalis (Asian corn borer)	2.5	Competitively inhibits.	
β-Hexosaminidase (JBHex)	Jack Bean	280	Significantly lower potency compared to human isoforms.	
β-Hexosaminidase (SpHex)	Streptomyces plicatus	>500	Very low to no activity.	
SmHex	Not specified	No activity		
hOGN (O-GlcNAcase)	Human	No activity		

Experimental Protocols

The determination of **M-31850**'s inhibitory activity and selectivity involves specific biochemical assays. Below are detailed methodologies for key experiments.

In Vitro β-Hexosaminidase Activity and Inhibition Assay

This protocol outlines the measurement of β-hexosaminidase activity and the determination of the inhibitory potency of compounds like **M-31850**.

Materials:

- 96-well black microtiter plates
- β -Hexosaminidase samples (e.g., purified human HexA, HexB, or cell lysates)
- **M-31850** or other test inhibitors
- Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.1)
- Substrate: 4-Methylumbelliferyl N-acetyl- β -D-glucosaminide (MUG) or p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNP-GlcNAc)
- Stop Solution (e.g., 0.25 M glycine buffer, pH 10.4 or similar basic buffer to stop the reaction)
- Microplate fluorometer or spectrophotometer

Procedure:

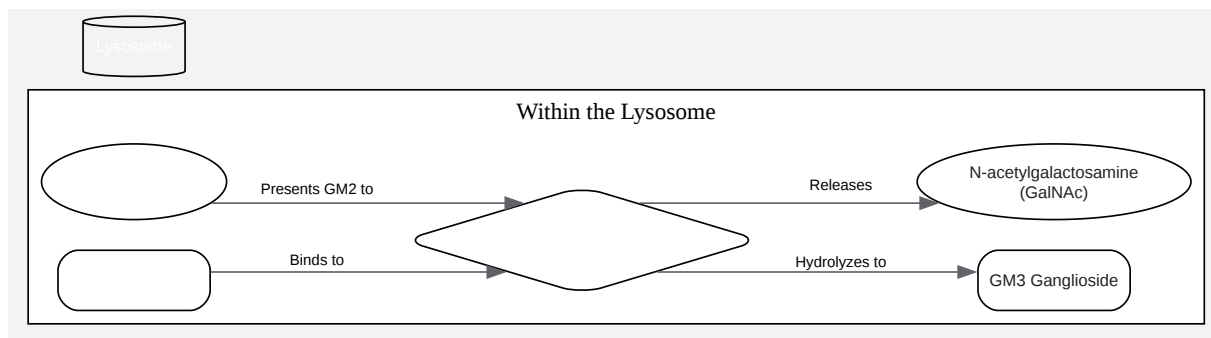
- Preparation of Reagents:
 - Prepare the Assay Buffer to the desired pH.
 - Dissolve the substrate in the Assay Buffer to the desired concentration.
 - Prepare a stock solution of **M-31850** in a suitable solvent (e.g., DMSO). Note: Include a vehicle control in the experiment as DMSO can have inhibitory effects on hexosaminidase.
 - Prepare serial dilutions of **M-31850** in Assay Buffer.
- Assay Protocol (Fluorometric using MUG):
 - Add 50 μ L of the β -hexosaminidase sample to each well of the 96-well plate.
 - Add a specific volume of the **M-31850** dilutions or vehicle control to the wells.
 - Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.
 - Initiate the enzymatic reaction by adding 50 μ L of the 1X Substrate solution to each well.
 - Incubate the plate at 37°C for 15-30 minutes, protected from light.

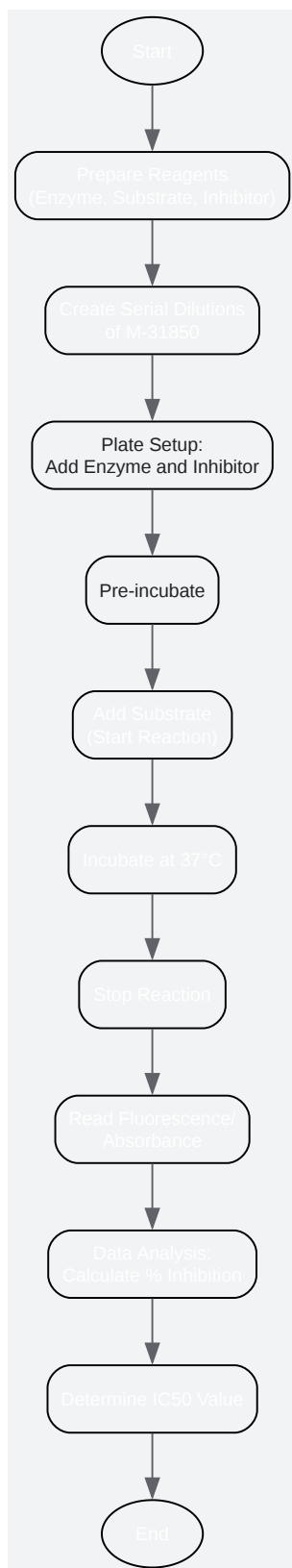
- Stop the reaction by adding 100 μ L of the Stop Solution to each well.
- Measure the fluorescence using a microplate fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the percentage of inhibition for each concentration of **M-31850** relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway: GM2 Ganglioside Degradation

The following diagram illustrates the lysosomal degradation pathway of GM2 ganglioside, a process in which β -hexosaminidase A plays a critical role. Deficiencies in this enzyme lead to the accumulation of GM2 ganglioside, characteristic of Tay-Sachs disease.





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